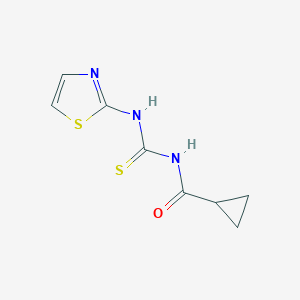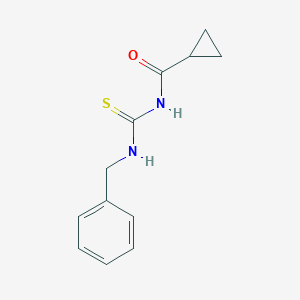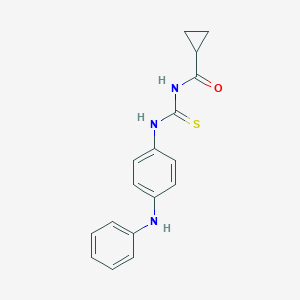![molecular formula C24H19Cl2N3O2S2 B320735 2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide](/img/structure/B320735.png)
2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a benzothiazolyl phenyl group, making it a subject of interest in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with propionic acid to form 2-(2,4-dichlorophenoxy)propionic acid . This intermediate is then reacted with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline under specific conditions to form the final product. The reaction conditions often include the use of catalysts such as triethylamine or potassium carbonate and are carried out under controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction conditions are optimized for scalability, ensuring consistent quality and efficiency. Safety measures are also implemented to handle the potentially hazardous nature of the reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions. Substitution reactions may be facilitated by the presence of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-dichlorophenoxy)propionic acid: This compound shares the dichlorophenoxy group but lacks the benzothiazolyl phenyl group, making it less complex.
2-methyl-4-chlorophenoxyacetic acid: Similar in structure but with different substituents, leading to different chemical and biological properties.
3,5-dibromo-4-hydroxybenzonitrile: Another related compound with different halogen substituents and functional groups.
Uniqueness
The uniqueness of 2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide lies in its complex structure, which imparts specific chemical and biological properties. Its combination of dichlorophenoxy and benzothiazolyl phenyl groups makes it a versatile compound with a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C24H19Cl2N3O2S2 |
|---|---|
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C24H19Cl2N3O2S2/c1-13-3-9-19-21(11-13)33-23(28-19)15-4-7-17(8-5-15)27-24(32)29-22(30)14(2)31-20-10-6-16(25)12-18(20)26/h3-12,14H,1-2H3,(H2,27,29,30,32) |
Clave InChI |
DAYPZOOSTUUCSW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C(C)OC4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C(C)OC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{[(cyclopropylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B320656.png)
![methyl 2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B320658.png)


![N-[(3,5-dimethylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320661.png)
![2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320664.png)

![N-(cyclohexylcarbonyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B320670.png)
![N-[(4-bromophenoxy)acetyl]-N'-[3-(hydroxymethyl)phenyl]thiourea](/img/structure/B320671.png)
![3-bromo-N-[(2,4-dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B320672.png)

![N-[(4-fluorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320676.png)
![N-[(2,4-dimethylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320677.png)
![N-[(2-chlorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320678.png)
